molecular formula C11H21NO2 B1528943 tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate CAS No. 869527-80-0

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Cat. No. B1528943
M. Wt: 199.29 g/mol
InChI Key: BQWREAOXJRHDQX-UHFFFAOYSA-N
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Description

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 869527-80-0 . Its molecular weight is 199.29 and its IUPAC name is tert-butyl 2,2-dimethyl-1-pyrrolidinecarboxylate . The compound is typically stored at refrigerated temperatures .


Molecular Structure Analysis

The molecular formula of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is C11H21NO2 . The InChI code for the compound is 1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 .


Physical And Chemical Properties Analysis

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate has a molecular weight of 199.29 . The compound is typically stored at refrigerated temperatures .

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Summary : The compound 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls is used as a molecular tool for studying the structure and functions of biomolecules directly in a living cell and for functional EPR and NMR tomography in vivo .
  • Methods : The compound was prepared using a three-component domino reaction of tert-leucine and 2,2-dimethylpentan-3-one with dimethyl fumarate with subsequent conversion of the resulting strained pyrrolidine into 1-pyrroline-1-oxide and addition of EtLi .
  • Results : The nitroxide demonstrated unexpectedly fast reduction with ascorbate, the rate constant k2 = (2.0 ± 0.1) × 10 −3 M −1 s −1. This effect was explained by destabilization of the planar nitroxide moiety due to repulsion with the two neighboring tert-butyl groups cis to each other .

Application in Material Science

  • Field : Material Science
  • Summary : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl are used as sky-blue OLED emitters exhibiting aggregation induced thermally activated delayed fluorescence .
  • Methods : Perfluorobiphenyl was used as an acceptor in the design of TADF compounds, while, non-substituted and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine was chosen as an appropriate donor .
  • Results : One of the studied compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the colour of which can be changed under external forces such as a pair of solvents, temperature and mechanical treatment .

Application in Flow Chemistry

  • Field : Flow Chemistry
  • Summary : Tertiary butyl esters find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Methods : The process involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
  • Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .

Application in Material Synthesis

  • Field : Material Synthesis
  • Summary : A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed .
  • Methods : This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .
  • Results : The method allows for a quick and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine .

Application in Chemical Transformations

  • Field : Chemical Transformations
  • Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
  • Methods : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
  • Results : The tert-butyl group has shown relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Application in Chemical Synthesis

  • Field : Chemical Synthesis
  • Summary : “tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate” is a chemical compound with CAS Number: 869527-80-0 .
  • Methods : The specific methods of application or experimental procedures for this compound would depend on the specific context and goals of the research .
  • Results : The results or outcomes obtained would also depend on the specific context and goals of the research .

Safety And Hazards

The safety data sheet (SDS) for tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate should be referred to for comprehensive safety and hazard information . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWREAOXJRHDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724455
Record name tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

CAS RN

869527-80-0
Record name tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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